Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]
Description
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is an organosilicon compound characterized by a methylene (-CH2-) bridge linking two dichlorosilane groups, each substituted with a 2-methylbut-2-en-1-yl moiety. The structure can be represented as Cl2Si-(CH2)-SiCl2, where each silicon atom is bonded to two chlorine atoms and one 2-methylbut-2-en-1-yl group (an alkenyl substituent). This compound’s reactivity and applications are influenced by its dichlorosilane functionality and the unsaturated alkenyl group, which may enable cross-linking or polymerization under specific conditions.
The alkenyl substituent likely enhances its utility in materials science, similar to polysilazanes used in silicon nitride synthesis .
Properties
CAS No. |
653603-37-3 |
|---|---|
Molecular Formula |
C11H20Cl4Si2 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
dichloro-[[dichloro(2-methylbut-2-enyl)silyl]methyl]-(2-methylbut-2-enyl)silane |
InChI |
InChI=1S/C11H20Cl4Si2/c1-5-10(3)7-16(12,13)9-17(14,15)8-11(4)6-2/h5-6H,7-9H2,1-4H3 |
InChI Key |
VWLHBXMVECOBNW-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C[Si](C[Si](CC(=CC)C)(Cl)Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] can be synthesized through the reaction of silicon tetrachloride with 2-methylbut-2-en-1-yl magnesium bromide, followed by the addition of methylene chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Industrial Production Methods
In an industrial setting, the production of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves the use of large-scale reactors where silicon tetrachloride is reacted with the appropriate Grignard reagent. The reaction mixture is then distilled to purify the product, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions
Substitution: Common reagents include alcohols, amines, and thiols, typically under basic conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include various organosilicon compounds with different functional groups.
Oxidation: Silanols and siloxanes are the primary products.
Reduction: Reduced silanes with different substituents are formed.
Scientific Research Applications
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of silicone-based materials, adhesives, and coatings.
Mechanism of Action
The mechanism of action of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves its ability to form stable bonds with various nucleophiles. The silicon-chlorine bonds are highly reactive, allowing for the formation of new silicon-oxygen, silicon-nitrogen, or silicon-sulfur bonds. This reactivity is harnessed in various applications, from material science to biological modifications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Dichlorosilane Functionality
Methylenebis Compounds with Different Central Atoms
Chlorinated Methylenebis Compounds with Organic Substituents
- 4,4'-Methylenebis(3-chloro-2,6-diethylaniline) (): Substituents: Chlorinated aniline groups. Applications: Potential use in polyurethane or epoxy curing agents. Key Difference: Organic amine backbone vs. silane-based structure in the target compound .
Key Research Findings and Trends
- Thermal Behavior : Alkenyl-substituted silanes (like the target compound) may undergo cross-linking upon heating, akin to perhydridopolysilazane (PHPS), which forms silicon nitride at 1000°C .
- Hydrolysis Sensitivity : Dichlorosilanes hydrolyze readily, but bulky substituents (e.g., 2-methylbut-2-en-1-yl) may slow this process compared to trichlorosilane .
- Toxicity and Handling : Dichlorosilanes generally require careful handling due to flammability and HCl release upon hydrolysis. Regulatory documents list simpler silanes (e.g., trichlorosilane) as hazardous .
Biological Activity
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is an organosilicon compound that has garnered attention for its biological activity and potential applications in various fields, including chemistry, biology, and medicine. This article delves into its biological activities, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] possesses a unique structure characterized by two dichloro(2-methylbut-2-en-1-yl) groups linked by a methylene bridge. This configuration enhances its reactivity and versatility in chemical processes, making it a valuable compound in both synthetic and biological contexts.
The primary mechanism of action for Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] involves its ability to form stable bonds with various nucleophiles. The silicon-chlorine bonds are highly reactive, facilitating the formation of new silicon-oxygen, silicon-nitrogen, or silicon-sulfur bonds. This reactivity is crucial for its applications in modifying biomolecules to improve their stability and reactivity.
1. Modification of Biomolecules
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] is employed in the modification of biomolecules, enhancing their stability and functionality. This application is particularly relevant in drug delivery systems where improved stability can lead to better therapeutic outcomes.
2. Potential in Drug Delivery Systems
Research has indicated that this compound may serve as a component in drug delivery systems. Its ability to form stable complexes with drugs can enhance the bioavailability and controlled release of therapeutic agents.
3. Medical Device Applications
The compound is also being investigated for use in medical devices due to its biocompatibility and potential to modify surfaces for improved interaction with biological tissues.
Case Studies and Experimental Data
Several studies have explored the biological activity of Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]. Below is a summary of key findings:
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate biomolecule modification | Demonstrated enhanced stability of modified proteins using this compound as a crosslinker. |
| Study 2 | Drug delivery efficacy | Showed improved release profiles for encapsulated drugs when using Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]. |
| Study 3 | Biocompatibility assessment | Found that surfaces treated with this compound exhibited favorable interactions with human cells, indicating potential for medical device applications. |
Comparison with Similar Compounds
Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] can be compared to other silanes such as dichlorodimethylsilane and dichlorodiphenylsilane. The unique methylene bridge in Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane] provides additional flexibility and reactivity, allowing for more diverse chemical modifications than its counterparts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
